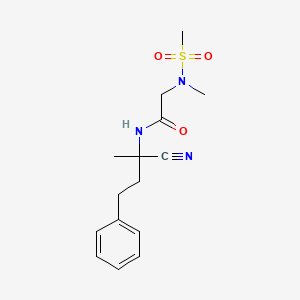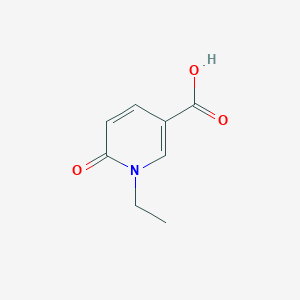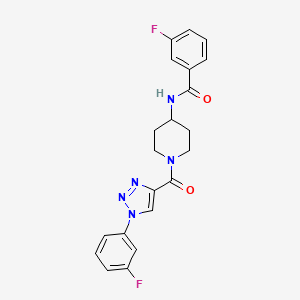
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was first approved by the US Food and Drug Administration (FDA) in 2015.
Wirkmechanismus
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide is a covalent inhibitor that irreversibly binds to the mutant form of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. The drug has been shown to be highly selective for the mutant form of EGFR and does not affect the normal form of the receptor.
Biochemical and Physiological Effects:
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide has been shown to have a potent anti-tumor effect in preclinical and clinical studies. It has been shown to inhibit the growth of NSCLC cells with mutant EGFR and to induce apoptosis, or programmed cell death, in these cells. The drug has also been shown to have a favorable safety profile, with minimal toxicity observed in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide is its high selectivity for the mutant form of EGFR, which makes it an effective treatment for NSCLC patients with this specific mutation. However, one limitation of the drug is the potential for the development of resistance over time. This has been observed in some patients and highlights the need for continued research and development of new therapies.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide and other EGFR TKIs. One area of focus is the development of combination therapies that can overcome resistance to EGFR TKIs. Another direction is the development of new TKIs that target other mutations or signaling pathways involved in NSCLC. Additionally, there is ongoing research into the use of EGFR TKIs in other types of cancer, such as breast cancer and colorectal cancer.
Synthesemethoden
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide involves a multistep process that begins with the reaction of 4-bromo-2-fluoroaniline with 2-chloroacetyl chloride to form 4-bromo-2-fluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with 1-cyano-1-methyl-3-phenylpropene to yield N-(1-cyano-1-methyl-3-phenylpropyl)-4-bromo-2-fluoroaniline. Finally, the compound is treated with N-methylmethanesulfonamide and sodium hydride to produce the final product, N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be highly selective for the mutant form of EGFR, which is commonly found in NSCLC patients. The drug works by irreversibly binding to the mutant form of EGFR, inhibiting its activity and preventing cancer cell growth.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-15(12-16,10-9-13-7-5-4-6-8-13)17-14(19)11-18(2)22(3,20)21/h4-8H,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQXKYGWQBWOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-2-(N-methylmethanesulfonamido)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2976767.png)





![benzo[d][1,3]dioxol-5-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2976774.png)

![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)
![N-[2-(N-methylthiophene-2-sulfonamido)ethyl]prop-2-enamide](/img/structure/B2976783.png)
![3-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B2976785.png)

![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)
![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)